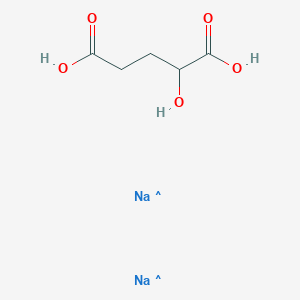
(S)-2-Hydroxyglutaric acid (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxyglutaric acid (disodium) is a chiral compound that plays a significant role in various biochemical processes. It is the disodium salt form of (S)-2-Hydroxyglutaric acid, which is an important intermediate in the metabolism of certain amino acids and is involved in the tricarboxylic acid cycle. This compound is of particular interest in medical research due to its association with metabolic disorders and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxyglutaric acid (disodium) typically involves the reduction of 2-oxoglutaric acid using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is carried out under controlled conditions to achieve high enantiomeric purity. The resulting (S)-2-Hydroxyglutaric acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of (S)-2-Hydroxyglutaric acid (disodium) often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the desired compound. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the disodium salt form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxyglutaric acid (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-oxoglutaric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to (S)-2-Hydroxyglutaric acid using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 2-Oxoglutaric acid.
Reduction: (S)-2-Hydroxyglutaric acid.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
(S)-2-Hydroxyglutaric acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular metabolism and its impact on metabolic pathways.
Medicine: Investigated for its potential in treating metabolic disorders such as 2-hydroxyglutaric aciduria, a rare genetic condition.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxyglutaric acid (disodium) involves its interaction with specific enzymes and metabolic pathways. It acts as a competitive inhibitor of certain dehydrogenases, affecting the tricarboxylic acid cycle and energy production in cells. The compound’s molecular targets include enzymes such as isocitrate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial for cellular respiration and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Oxoglutaric acid: A key intermediate in the tricarboxylic acid cycle, similar in structure but lacks the hydroxyl group.
Lactic acid (disodium): Another chiral compound involved in metabolic processes, but with a different functional group.
Succinic acid (disodium): A dicarboxylic acid involved in the tricarboxylic acid cycle, structurally similar but without the hydroxyl group.
Uniqueness
(S)-2-Hydroxyglutaric acid (disodium) is unique due to its specific chiral configuration and its role as an intermediate in both normal and pathological metabolic pathways. Its ability to inhibit certain enzymes and its involvement in metabolic disorders make it a compound of significant interest in both research and therapeutic contexts.
Properties
Molecular Formula |
C5H8Na2O5 |
|---|---|
Molecular Weight |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);; |
InChI Key |
UVBKSRZGVBRXSI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















